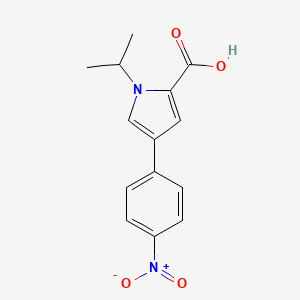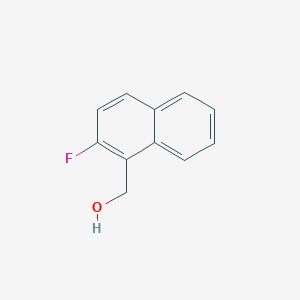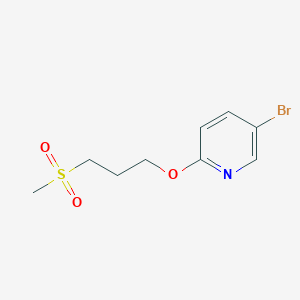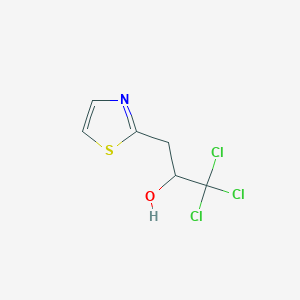![molecular formula C15H17N5O4 B13881966 tert-butyl N-[3-[(5-nitropyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13881966.png)
tert-butyl N-[3-[(5-nitropyrimidin-2-yl)amino]phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[3-[(5-nitropyrimidin-2-yl)amino]phenyl]carbamate is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of tert-butyl N-[3-[(5-nitropyrimidin-2-yl)amino]phenyl]carbamate typically involves a multi-step reaction process. One common method includes the reaction of tert-butyl carbamate with 3-aminophenyl-5-nitropyrimidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
tert-Butyl N-[3-[(5-nitropyrimidin-2-yl)amino]phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl N-[3-[(5-nitropyrimidin-2-yl)amino]phenyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases like cancer and bacterial infections.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl N-[3-[(5-nitropyrimidin-2-yl)amino]phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
tert-Butyl N-[3-[(5-nitropyrimidin-2-yl)amino]phenyl]carbamate can be compared with similar compounds such as:
tert-Butyl carbamate: A simpler compound used as a protecting group in organic synthesis.
tert-Butyl N-(2-hydroxyethyl)carbamate: Another related compound with different functional groups, used in various chemical reactions.
tert-Butyl 3-bromopropylcarbamate: A compound with a bromine substituent, used in the synthesis of other organic molecules
Properties
Molecular Formula |
C15H17N5O4 |
|---|---|
Molecular Weight |
331.33 g/mol |
IUPAC Name |
tert-butyl N-[3-[(5-nitropyrimidin-2-yl)amino]phenyl]carbamate |
InChI |
InChI=1S/C15H17N5O4/c1-15(2,3)24-14(21)19-11-6-4-5-10(7-11)18-13-16-8-12(9-17-13)20(22)23/h4-9H,1-3H3,(H,19,21)(H,16,17,18) |
InChI Key |
BEJCGNRKYODZNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)NC2=NC=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate](/img/structure/B13881904.png)
![3-[3-(chloromethyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13881912.png)




![3-Nitro-4-(2-oxaspiro[3.5]nonan-7-ylmethoxy)benzenesulfonamide](/img/structure/B13881937.png)


![1-(2-Methoxyethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B13881951.png)
![Methyl 4-chloro-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13881960.png)
![5-[2-(benzyloxy)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13881961.png)

